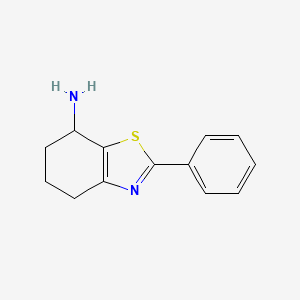

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZODCUYMYAIGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001241671 | |

| Record name | 4,5,6,7-Tetrahydro-2-phenyl-7-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933692-89-8 | |

| Record name | 4,5,6,7-Tetrahydro-2-phenyl-7-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933692-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-2-phenyl-7-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with phenylacetaldehyde in the presence of an acid catalyst, leading to the formation of the benzothiazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazoles .

Scientific Research Applications

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a lead compound in the development of new pharmaceuticals.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

- Steric Considerations : The methyl-substituted analog (C₈H₁₂N₂S) has reduced steric bulk, which may favor reactivity in catalytic or coupling reactions .

- Synthetic Utility : The trimethyl-substituted derivative (C₁₀H₁₆N₂S) is used in constructing indole-thiazole hybrids, highlighting the role of alkyl substituents in stabilizing intermediates .

Physicochemical and Pharmacological Properties

- Solubility and Stability : The methoxy analog (C₁₄H₁₆N₂OS) is available in high-purity grades (up to 99.999%), suggesting superior stability for pharmaceutical applications compared to the discontinued phenyl variant .

- Hazard Profiles : The methyl-substituted compound (C₈H₁₂N₂S) carries warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), common to many benzothiazoles . Similar hazards may apply to the phenyl variant, though specific data are lacking.

Biological Activity

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 230.33 g/mol. The compound features a benzothiazole core that contributes to its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of benzothiazole exhibit potent anti-inflammatory effects. A study on analogues of 2-phenyl-4,5,6,7-tetrahydrobenzothiazole indicated significant inhibition of cyclooxygenase (COX) enzymes. Notably, the compounds showed a COX-2 selectivity index ranging from 48.8 to 183.8 and displayed a percentage of prostaglandin E2 (PGE2) inhibitory activity between 25.4% and 46.9% at concentrations of 0.31 to 1.40 µM .

Table 1: Anti-inflammatory Activity of Analogues

| Compound | COX-2 Selectivity Index | PGE2 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Compound A | 48.8 | 25.4 | 0.31 |

| Compound B | 183.8 | 46.9 | 1.40 |

2. Anticancer Activity

The anticancer potential of benzothiazole derivatives has been explored extensively. In vitro studies revealed that certain compounds exhibited cytotoxic effects against various cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin . For instance, compounds with specific substitutions on the phenyl ring showed enhanced activity against Jurkat and HT-29 cells.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound X | Jurkat | <1.61 |

| Compound Y | HT-29 | <1.98 |

3. Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been documented. A study highlighted that several new substituted phenylthiazolamines exhibited antibacterial activity comparable to norfloxacin against Staphylococcus epidermidis . The presence of electron-donating groups on the benzylidene portion was crucial for enhancing this activity.

Table 3: Antimicrobial Activity Comparison

| Compound | Target Organism | Activity Level |

|---|---|---|

| Compound A | Staphylococcus epidermidis | Comparable to norfloxacin |

| Compound B | E. coli | Moderate |

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical applications:

- Inflammation Model : In a carrageenan-induced rat paw edema model, selected compounds demonstrated significant reduction in paw volume compared to controls .

- Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with benzothiazole derivatives showed promising results in tumor reduction and patient tolerance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine, and what key reaction conditions are required?

- Methodological Answer: The compound is typically synthesized via condensation reactions. For example, a mixture of 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and substituted aldehydes is refluxed in dry benzene at 80°C for 3–5 hours under inert conditions. Post-reaction, the solvent is evaporated, and the product is recrystallized from anhydrous tetrahydrofuran (THF) or 1,4-dioxane . Key conditions include strict temperature control, solvent purity, and acid/base quenching for intermediate stabilization.

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer: Characterization involves a multi-technique approach:

- Melting Point Analysis: To assess purity (deviations >2°C indicate impurities).

- Spectroscopy: ¹H/¹³C NMR confirms hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–8.0 ppm, amine protons at δ 5.2–6.0 ppm). IR identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peaks with <2 ppm error) .

Q. What are common derivatization strategies for this benzothiazole scaffold?

- Methodological Answer: The amine group at position 7 is reactive toward:

- Schiff Base Formation: Condensation with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in refluxing ethanol.

- Cyclization Reactions: With malononitrile or ethyl cyanoacetate under acidic conditions to form pyrano-thiazole hybrids .

- Spirocyclic Derivatives: Reacting with 2-oxa-spiro[3.4]octane-1,3-dione yields six-membered spiro compounds via [4+2] cycloaddition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Contradictions (e.g., unexpected NMR splitting or HRMS adducts) require:

- Multi-Technique Cross-Validation: Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Isotopic Labeling: Use ¹⁵N-labeled reagents to trace amine group behavior in complex reactions.

- Computational Modeling: DFT calculations to predict NMR/IR spectra and compare with experimental data .

Q. What experimental design considerations optimize yields in spirocyclic derivative synthesis?

- Methodological Answer: Low yields (e.g., 67% in some spiro derivatives ) often arise from steric hindrance or solvent polarity mismatches. Mitigation strategies include:

- Solvent Screening: Polar aprotic solvents (DMF, THF) enhance solubility of bulky intermediates.

- Catalysis: Lewis acids (e.g., ZnCl₂) accelerate cyclization kinetics.

- Temperature Gradients: Stepwise heating (e.g., 60°C → 80°C) to stabilize transition states .

Q. How can reaction mechanisms for benzothiazole-amine conjugates be rigorously studied?

- Methodological Answer: Mechanistic studies employ:

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.

- Trapping Intermediates: Use quenching agents (e.g., TEMPO) to isolate reactive species for spectroscopic analysis.

- In Situ Monitoring: ReactIR or HPLC-MS to track intermediate formation in real time .

Q. What frameworks exist for evaluating this compound’s potential in supramolecular chemistry?

- Methodological Answer: Focus on:

- Host-Guest Interactions: Titration experiments with cyclodextrins or cucurbiturils, monitored by fluorescence quenching.

- Coordination Chemistry: Screen metal ions (e.g., Cu²⁺, Fe³⁺) for complexation via UV-vis titration (λ shifts indicate binding).

- X-ray Crystallography: Resolve crystal packing patterns to identify non-covalent interactions (e.g., π-π stacking) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for benzothiazole derivatives?

- Methodological Answer: Discrepancies (e.g., conflicting IC₅₀ values) may stem from:

- Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays).

- Impurity Profiling: Use HPLC-PDA to quantify byproducts (e.g., oxidation products) that interfere with activity.

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., electron-withdrawing groups at position 6) to isolate contributing factors .

Tables for Key Data

Table 1: Synthetic Yields and Characterization of Selected Derivatives

| Compound | Reaction Type | Yield (%) | Key Spectral Data (¹H NMR) | Reference |

|---|---|---|---|---|

| 4a | Schiff Base Condensation | 85 | δ 8.0–7.9 (m, aromatic H), δ 5.2 (s, NH) | |

| 6b | Spirocyclization | 67 | δ 7.94–7.87 (m, spiro H), δ 3.87 (s, OCH₃) | |

| 6d | Triazole Conjugation | 83 | δ 4.29–4.22 (t, CH₂), δ 2.32 (s, CH₃) |

Table 2: Optimization of Reaction Conditions for Spiro Derivatives

| Parameter | Effect on Yield (%) |

|---|---|

| Dry Benzene, 80°C | 75 |

| THF, 60°C | 58 |

| ZnCl₂ Catalyst | 89 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.